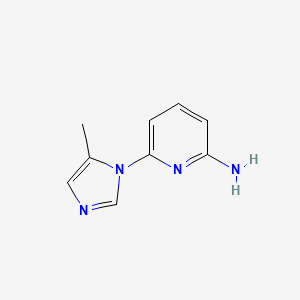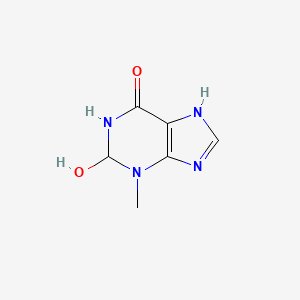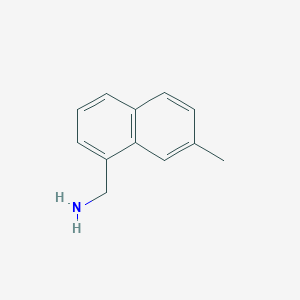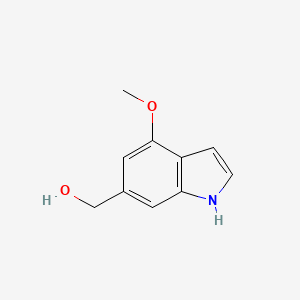
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine est un composé hétérocyclique qui présente à la fois des cycles imidazole et pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine implique généralement les étapes suivantes:
Formation du cycle imidazole: Le cycle imidazole peut être synthétisé par réaction du glyoxal et de l'ammoniac, suivie d'une cyclisation.
Réaction de substitution: Le groupe méthyle est introduit dans le cycle imidazole par une réaction de substitution utilisant l'iodure de méthyle.
Couplage avec la pyridine: L'étape finale consiste à coupler l'imidazole méthylé avec un dérivé de pyridine en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de synthèse automatisée pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium.
Réduction: La réduction peut être réalisée en utilisant du gaz hydrogène en présence d'un catalyseur de palladium.
Substitution: Les réactions d'halogénation et de nitration sont courantes, en utilisant des réactifs comme le brome ou l'acide nitrique.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Gaz hydrogène avec un catalyseur de palladium.
Substitution: Brome pour l'halogénation, acide nitrique pour la nitration.
Produits principaux
Oxydation: Formation d'oxydes correspondants.
Réduction: Formation d'amines réduites.
Substitution: Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
La 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie: Investigué pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine: Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques:
Inhibition enzymatique: Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs.
Voies de signalisation: Il peut affecter les voies de signalisation cellulaire, telles que la voie PI3K/AKT/mTOR, en inhibant la phosphorylation de protéines clés.
Mécanisme D'action
The mechanism of action of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Pathways: It may affect cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of key proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo [1,2-a]pyridin-3-yl)pyridin-2-amine
Unicité
La 6-(5-Méthyl-1H-imidazol-1-yl)pyridin-2-amine est unique en raison de son motif de substitution spécifique et de la présence de cycles imidazole et pyridine, ce qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
6-(5-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-5-11-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3,(H2,10,12) |
Clé InChI |
WDOOUOLINWRFDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1C2=CC=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)



![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)

